![molecular formula C27H37N3O3S B10817650 N-[4-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]butyl]adamantane-1-carboxamide](/img/structure/B10817650.png)
N-[4-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]butyl]adamantane-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Adamantane-1-Carboxylic Acid-5-Dimethylamino-Naphthalene-1-Sulfonylamino-Butyl-Amide is a complex organic compound known for its unique structural properties.
Vorbereitungsmethoden
The synthesis of Adamantane-1-Carboxylic Acid-5-Dimethylamino-Naphthalene-1-Sulfonylamino-Butyl-Amide involves multiple steps. One common method includes the radical functionalization of adamantane derivatives. This process often utilizes carbocation or radical intermediates due to their stability and reactivity . Industrial production methods may involve the use of stoichiometric ammonium persulfate and silver nitrate to induce oxidative decarboxylation .
Analyse Chemischer Reaktionen
Adamantane-1-Carboxylic Acid-5-Dimethylamino-Naphthalene-1-Sulfonylamino-Butyl-Amide undergoes various chemical reactions, including:
Oxidation: Involves the use of oxidizing agents such as ammonium persulfate.
Reduction: Can be achieved using reducing agents like lithium aluminum hydride.
Substitution: Commonly involves nucleophilic substitution reactions with reagents like sodium hydroxide.
The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
This compound has diverse applications in scientific research:
Chemistry: Used in the synthesis of complex organic molecules and as a probe in chemical reactions.
Biology: Studied for its potential as a fluorescent probe in biological systems.
Medicine: Investigated for its potential therapeutic applications, including as an anti-tuberculosis agent.
Industry: Utilized in the development of nanomaterials and catalysts.
Wirkmechanismus
The mechanism of action of Adamantane-1-Carboxylic Acid-5-Dimethylamino-Naphthalene-1-Sulfonylamino-Butyl-Amide involves its interaction with specific molecular targets. For instance, it has been shown to interact with camphor 5-monooxygenase in Pseudomonas putida, playing a role in the camphor oxidation system .
Vergleich Mit ähnlichen Verbindungen
Similar compounds include Adamantane-1-Carboxylic Acid-5-Dimethylamino-Naphthalene-1-Sulfonylamino-Octyl-Amide. Compared to these compounds, Adamantane-1-Carboxylic Acid-5-Dimethylamino-Naphthalene-1-Sulfonylamino-Butyl-Amide is unique due to its specific structural configuration, which imparts distinct chemical and biological properties .
If you have any more questions or need further details, feel free to ask!
Eigenschaften
Molekularformel |
C27H37N3O3S |
---|---|
Molekulargewicht |
483.7 g/mol |
IUPAC-Name |
N-[4-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]butyl]adamantane-1-carboxamide |
InChI |
InChI=1S/C27H37N3O3S/c1-30(2)24-9-5-8-23-22(24)7-6-10-25(23)34(32,33)29-12-4-3-11-28-26(31)27-16-19-13-20(17-27)15-21(14-19)18-27/h5-10,19-21,29H,3-4,11-18H2,1-2H3,(H,28,31) |
InChI-Schlüssel |
RCSLIFYNVZXHOC-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)NCCCCNC(=O)C34CC5CC(C3)CC(C5)C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.